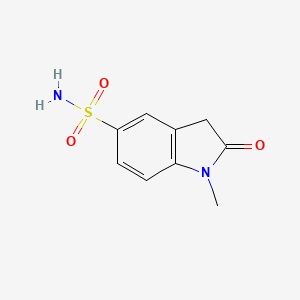

1-Methyl-2-oxoindoline-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methyl-2-oxoindoline-5-sulfonamide is a chemical compound belonging to the class of oxindole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an indoline core with a methyl group at the 1-position, a keto group at the 2-position, and a sulfonamide group at the 5-position.

Wirkmechanismus

Target of Action

1-Methyl-2-oxoindoline-5-sulfonamide is a type of sulfonamide . Sulfonamides are known to have antibacterial activity and their action is related to pABA antagonism .

Mode of Action

The mode of action of sulfonamides, including this compound, involves the inhibition of folate metabolism . They act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a crucial component for bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folate synthesis pathway . By inhibiting dihydropteroate synthetase, this compound prevents the formation of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is necessary for the synthesis of nucleic acids in bacteria .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed orally and widely distributed throughout the body . They are primarily excreted unchanged in the urine .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth . By preventing the synthesis of folic acid, this compound disrupts nucleic acid synthesis, leading to the inability of bacteria to replicate .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs can affect its action through drug-drug interactions .

Biochemische Analyse

Biochemical Properties

Indole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the indole derivative and the biomolecules it interacts with .

Cellular Effects

Some indole derivatives have shown notable cytotoxicity toward human cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

The effects of 1-Methyl-2-oxoindoline-5-sulfonamide at different dosages in animal models have not been reported yet. It’s common for the effects of chemical compounds to vary with dosage, with potential threshold effects, toxic effects, or adverse effects at high doses .

Metabolic Pathways

Indole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Chemical compounds can interact with transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

Chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Vorbereitungsmethoden

The synthesis of 1-Methyl-2-oxoindoline-5-sulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available indolin-2-one.

Sulfonation: Indolin-2-one is treated with chlorosulfonic acid to yield 2-oxoindoline-5-sulfonyl chloride.

Amination: The sulfonyl chloride intermediate is then reacted with methylamine to produce this compound.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-Methyl-2-oxoindoline-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and proteins.

Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of cancer and autoimmune diseases.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-2-oxoindoline-5-sulfonamide can be compared with other oxindole derivatives, such as:

2-Oxoindoline-5-sulfonamide: Lacks the methyl group at the 1-position, which may affect its biological activity and binding affinity.

N-Methyl-2-oxoindoline-5-sulfonamide: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications.

Biologische Aktivität

1-Methyl-2-oxoindoline-5-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its unique structural features that contribute to its biological activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H10N2O3S |

| Molecular Weight | 226.26 g/mol |

| Solubility | Soluble in DMSO and DMF |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. This compound has been studied for its potential as an inhibitor of various enzymes, including those involved in cancer cell proliferation and inflammation pathways.

- Antitumor Activity : Research indicates that sulfonamide derivatives, including this compound, exhibit antitumor properties by inhibiting tumor cell growth and inducing apoptosis in cancer cells . The compound's mechanism may involve the modulation of signaling pathways associated with cell cycle regulation.

- Anticonvulsant Effects : A study highlighted the anticonvulsant properties of related indoline compounds, suggesting that modifications similar to those in this compound can enhance neuroprotective effects against seizures .

- CNS Activity : The compound has shown promise in reducing central nervous system (CNS) depressant effects while maintaining anticonvulsant efficacy, making it a candidate for further investigation in treating epilepsy .

Biological Activity Evaluation

The biological activity of this compound has been evaluated through various assays:

Table 1: Summary of Biological Activities

Case Studies

Several studies have documented the effects of compounds related to or including this compound:

- Anticancer Studies : In preclinical trials, derivatives of sulfonamides were tested against various human tumor cell lines, demonstrating effective cytotoxicity and selective targeting of cancer cells without significant toxicity to normal cells .

- Epilepsy Models : In animal models, compounds structurally related to 1-Methyl-2-oxoindoline were shown to reduce seizure frequency and duration without the sedative effects commonly associated with traditional antiepileptic drugs .

- Pharmacokinetic Studies : Computational modeling has been employed to predict the pharmacokinetics and bioavailability of sulfonamide derivatives, indicating favorable absorption and distribution profiles conducive for therapeutic use .

Eigenschaften

IUPAC Name |

1-methyl-2-oxo-3H-indole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-11-8-3-2-7(15(10,13)14)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFWIMWXANJNGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.